1-(4-Bromobutyl)-5-methoxy-2-(4-methoxyphenyl)-3-methyl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromobutyl)-5-methoxy-2-(4-methoxyphenyl)-3-methyl-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a bromobutyl group, a methoxy group, and a methoxyphenyl group attached to the indole core, making it a unique and potentially valuable molecule for various scientific research applications.
Vorbereitungsmethoden
The synthesis of 1-(4-Bromobutyl)-5-methoxy-2-(4-methoxyphenyl)-3-methyl-1H-indole typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formylation of Indole: The indole core is first formylated at the 3-position using a Vilsmeier-Haack reaction, resulting in the formation of a formylated indole derivative.
Bromination: The formylated indole is then subjected to bromination to introduce the bromobutyl group at the desired position.
Methoxylation: The methoxy groups are introduced through methylation reactions using appropriate reagents such as methyl iodide or dimethyl sulfate.
Final Assembly: The final compound is assembled by coupling the bromobutyl, methoxy, and methoxyphenyl groups to the indole core under suitable reaction conditions.
Industrial production methods for this compound may involve optimization of these synthetic steps to achieve higher yields and purity, as well as the use of scalable reaction conditions and purification techniques.
Analyse Chemischer Reaktionen
1-(4-Bromobutyl)-5-methoxy-2-(4-methoxyphenyl)-3-methyl-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromobutyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the methoxy groups to hydroxyl groups.
Coupling Reactions: The compound can undergo coupling reactions with various electrophiles or nucleophiles to form more complex structures.
Common reagents and conditions used in these reactions include strong bases or acids, oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents such as lithium aluminum hydride or sodium borohydride .
Wissenschaftliche Forschungsanwendungen
1-(4-Bromobutyl)-5-methoxy-2-(4-methoxyphenyl)-3-methyl-1H-indole has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates targeting various biological pathways.
Biological Studies: It can be employed in studies investigating the biological activity of indole derivatives, including their effects on cellular processes and receptor interactions.
Chemical Biology: The compound can serve as a probe for studying the mechanisms of action of indole-based molecules in biological systems.
Material Science: It may be used in the development of novel materials with specific properties, such as fluorescence or conductivity.
Wirkmechanismus
The mechanism of action of 1-(4-Bromobutyl)-5-methoxy-2-(4-methoxyphenyl)-3-methyl-1H-indole is likely to involve interactions with specific molecular targets, such as enzymes, receptors, or ion channels. The bromobutyl group may facilitate binding to hydrophobic pockets, while the methoxy groups can participate in hydrogen bonding or other interactions with target molecules . The indole core itself is known to interact with various biological targets, contributing to the overall activity of the compound .
Vergleich Mit ähnlichen Verbindungen
1-(4-Bromobutyl)-5-methoxy-2-(4-methoxyphenyl)-3-methyl-1H-indole can be compared with other indole derivatives, such as:
1-(2-Methoxyphenyl)piperazine: This compound features a methoxyphenyl group and a piperazine ring, which may result in different biological activities and target interactions.
4-Bromo-1H-indole: This simpler indole derivative lacks the methoxy and methoxyphenyl groups, which may affect its reactivity and biological properties.
N-(4-Bromobutyl)phthalimide: This compound contains a bromobutyl group and a phthalimide moiety, which may influence its chemical behavior and applications.
The uniqueness of this compound lies in its combination of functional groups, which can result in distinct chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
115119-04-5 |
---|---|
Molekularformel |
C21H24BrNO2 |
Molekulargewicht |
402.3 g/mol |
IUPAC-Name |
1-(4-bromobutyl)-5-methoxy-2-(4-methoxyphenyl)-3-methylindole |
InChI |
InChI=1S/C21H24BrNO2/c1-15-19-14-18(25-3)10-11-20(19)23(13-5-4-12-22)21(15)16-6-8-17(24-2)9-7-16/h6-11,14H,4-5,12-13H2,1-3H3 |
InChI-Schlüssel |
FLZDQZBLQSTLLK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N(C2=C1C=C(C=C2)OC)CCCCBr)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.